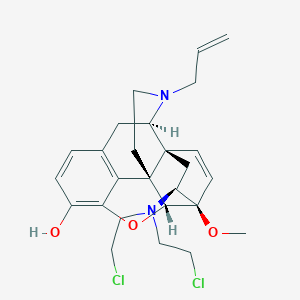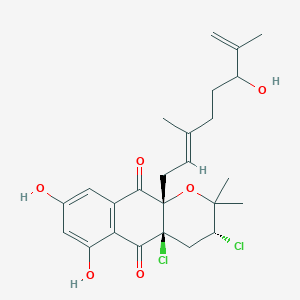
3-Amino-1-ciclopentil-1H-pirazolo-4-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . This compound is characterized by the presence of an amino group, a cyclopentyl ring, and a pyrazole ring with a carbonitrile group attached. It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is estimated to be around 1.12, suggesting it may have good bioavailability .
Result of Action
The inhibition of CDK2 by 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile can lead to significant cellular effects. Most notably, it can cause cell cycle arrest, preventing cells from dividing . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile in the presence of a base to yield the desired product . The reaction conditions often include heating the mixture to reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Alkylated and acylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-cyanopyrazole: Similar structure but lacks the cyclopentyl ring.
5-Amino-1H-pyrazole-4-carbonitrile: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-7-6-13(12-9(7)11)8-3-1-2-4-8/h6,8H,1-4H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXBAXRJTXECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561944 |
Source


|
| Record name | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122799-98-8 |
Source


|
| Record name | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)







![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
